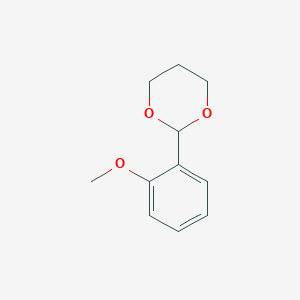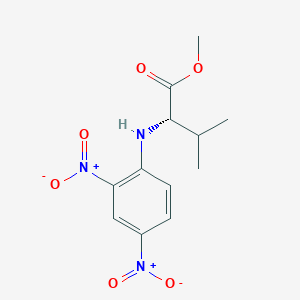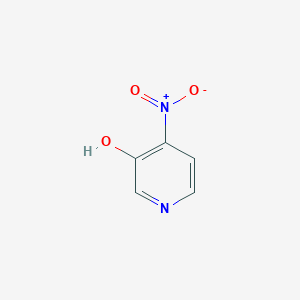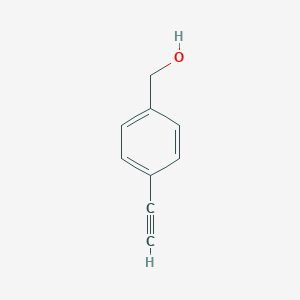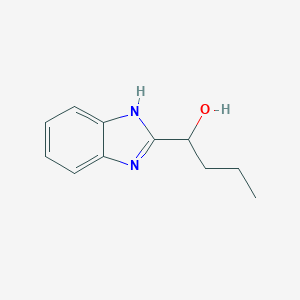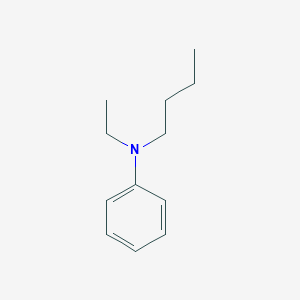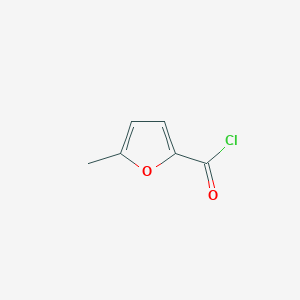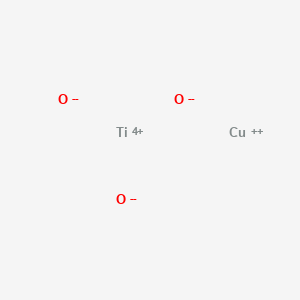
N-(1-Propylbutylidene)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Propylbutylidene)ethanamine, also known as PEA, is a naturally occurring compound found in chocolate, cocoa, and various other foods. It is a monoamine alkaloid that acts as a neuromodulator and has been shown to have potential therapeutic benefits. In recent years, there has been an increased interest in the synthesis and application of PEA in scientific research.
Mechanism of Action
N-(1-Propylbutylidene)ethanamine acts as a neuromodulator by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of some antidepressant medications, which suggests that N-(1-Propylbutylidene)ethanamine may have potential as a natural alternative to traditional antidepressants.
Biochemical and Physiological Effects:
N-(1-Propylbutylidene)ethanamine has been shown to have various biochemical and physiological effects, including increased energy, improved focus and concentration, and enhanced mood. It has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Propylbutylidene)ethanamine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, N-(1-Propylbutylidene)ethanamine has been shown to have a low toxicity profile and is generally well-tolerated. However, one limitation of using N-(1-Propylbutylidene)ethanamine in lab experiments is its instability, which can make it difficult to work with.
Future Directions
There are several potential future directions for research on N-(1-Propylbutylidene)ethanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, research could explore the use of N-(1-Propylbutylidene)ethanamine in the treatment of various mood disorders, including depression and anxiety. Further studies could also investigate the potential use of N-(1-Propylbutylidene)ethanamine in combination with other compounds to enhance its therapeutic effects.
Synthesis Methods
N-(1-Propylbutylidene)ethanamine can be synthesized through various methods, including the reaction of 1-phenylethylamine with butyraldehyde in the presence of an acid catalyst. Another method involves the reaction of 1-phenylethylamine with butyraldehyde in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
N-(1-Propylbutylidene)ethanamine has been studied for its potential therapeutic benefits in various areas such as neuroprotection, pain relief, and mood enhancement. Research has shown that N-(1-Propylbutylidene)ethanamine has neuroprotective effects on dopaminergic neurons, which could be beneficial in the treatment of Parkinson's disease. N-(1-Propylbutylidene)ethanamine has also been found to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N-(1-Propylbutylidene)ethanamine has been shown to have antidepressant effects and may be useful in the treatment of mood disorders.
properties
CAS RN |
10599-79-8 |
|---|---|
Product Name |
N-(1-Propylbutylidene)ethanamine |
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-ethylheptan-4-imine |
InChI |
InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
InChI Key |
FCKQTNVXHQEYLR-UHFFFAOYSA-N |
SMILES |
CCCC(=NCC)CCC |
Canonical SMILES |
CCCC(=NCC)CCC |
synonyms |
N-(1-Propylbutylidene)ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



